Chemical properties of Ethyl 5-amino-2,4-dichlorobenzoate
Chemical properties of Ethyl 5-amino-2,4-dichlorobenzoate
An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-amino-2,4-dichlorobenzoate
Executive Summary
Ethyl 5-amino-2,4-dichlorobenzoate is a halogenated aromatic amine derivative that serves as a crucial and versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an activating amino group and deactivating chloro groups on the benzene ring, coupled with a reactive ethyl ester moiety, makes it a valuable building block in medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic analysis, validated synthetic and purification protocols, and an exploration of its chemical reactivity and applications, particularly in the context of drug discovery.
Introduction: A Key Building Block in Synthetic Chemistry
The strategic importance of Ethyl 5-amino-2,4-dichlorobenzoate lies in its utility as a scaffold for constructing more complex molecular architectures. The presence of multiple functional groups—an amine, an ester, and two chlorine atoms—on a central aromatic ring provides several handles for sequential chemical modifications. This structural arrangement is frequently found in bioactive compounds, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its structure allows for extensive functionalization, which is critical in medicinal chemistry for creating libraries of chlorinated aromatic derivatives to explore structure-activity relationships (SAR) and enhance biological activity.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 5-amino-2,4-dichlorobenzoate is presented below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | ethyl 5-amino-2,4-dichlorobenzoate | PubChem |
| Molecular Formula | C₉H₉Cl₂NO₂ | [3] |
| Molecular Weight | 234.08 g/mol | [3] |
| CAS Number | 74878-31-2 (related isomer) | [3] |
| Appearance | Expected to be a solid (e.g., white to light yellow crystals) | General Knowledge |
| Solubility | Low water solubility; soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane. | [4][5] |
| Predicted XLogP3 | 2.7 | [3] |
Spectroscopic Profile and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, ethyl, and amino protons.
-
Aromatic Protons (δ 6.5-7.5 ppm): Two singlets are expected for the two non-equivalent protons on the benzene ring. The proton at C6 (ortho to the amino group) would likely appear more upfield than the proton at C3 (ortho to the ester and a chlorine atom).
-
Ethyl Group (δ 4.3 ppm, q; δ 1.3 ppm, t): The methylene protons (-CH₂-) adjacent to the ester oxygen will appear as a quartet, coupled to the methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet.[6]
-
Amino Group (δ ~4.0 ppm, br s): The two protons of the primary amine will typically appear as a broad singlet.[6][7]
-
-
¹³C NMR (Predicted): The carbon spectrum would reveal nine distinct signals.
-
Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is the most downfield signal.[7]
-
Aromatic Carbons (δ 110-150 ppm): Six signals for the aromatic carbons, with carbons attached to electronegative atoms (Cl, N, O) showing characteristic shifts.
-
Ethyl Carbons (δ ~61 ppm, -CH₂-; δ ~14 ppm, -CH₃-): Signals corresponding to the methylene and methyl carbons of the ethyl group.[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[8]
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| 3450-3300 | N-H Stretch (doublet) | Confirms the presence of the primary amino (-NH₂) group.[6] |
| 3100-3000 | Aromatic C-H Stretch | Indicates the aromatic ring structure.[8] |
| 2980-2850 | Aliphatic C-H Stretch | Corresponds to the ethyl group. |
| ~1720 | C=O Stretch (Ester) | Strong absorption characteristic of the ester carbonyl group. |
| ~1620 | N-H Bend | Bending vibration of the primary amine. |
| 1600, 1475 | C=C Stretch | Aromatic ring skeletal vibrations. |
| ~1250 | C-O Stretch (Ester) | Asymmetric stretching of the ester C-O bond. |
| ~800-700 | C-Cl Stretch | Confirms the presence of chloro-substituents. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak at m/z ≈ 233 (for ³⁵Cl) and 235 (for one ³⁷Cl) and 237 (for two ³⁷Cl).
-
Isotopic Pattern: A key feature would be the characteristic isotopic pattern for two chlorine atoms, resulting in M⁺, (M+2)⁺, and (M+4)⁺ peaks with an approximate intensity ratio of 9:6:1, confirming the presence of two chlorine atoms.
-
Key Fragments: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group.
Synthesis and Purification Protocol
A reliable method for synthesizing Ethyl 5-amino-2,4-dichlorobenzoate is through the Fischer esterification of its corresponding carboxylic acid precursor, 5-amino-2,4-dichlorobenzoic acid.[9] This method is advantageous due to the commercial availability of the starting acid and the straightforward nature of the reaction.[10]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of Ethyl 5-amino-2,4-dichlorobenzoate.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 5-amino-2,4-dichlorobenzoic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[11][12]
-
Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the collected organic phase over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.[13]
Causality Behind Choices:
-
Excess Ethanol: Ethanol serves as both the reactant and the solvent. Using it in excess drives the equilibrium towards the product side, maximizing the yield, according to Le Châtelier's principle.
-
Sulfuric Acid: Acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.[13]
-
Sodium Bicarbonate Wash: This step is crucial to neutralize the acidic catalyst (H₂SO₄) and any unreacted carboxylic acid, facilitating a clean extraction of the neutral ester product.[11]
Chemical Reactivity and Synthetic Potential
The molecule possesses three distinct reactive sites, which can be addressed with high selectivity to generate a diverse range of derivatives.
Caption: Key reactive sites of Ethyl 5-amino-2,4-dichlorobenzoate.
-
Amino Group Reactions: The primary amine is a potent nucleophile and can readily undergo acylation with acyl chlorides or anhydrides to form amides, react with alkyl halides to form secondary or tertiary amines, or be converted into a diazonium salt. This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -Br, -I).
-
Ester Group Reactions: The ethyl ester can be hydrolyzed under basic (saponification) or acidic conditions to revert to the parent carboxylic acid. It can also undergo transesterification with other alcohols or react with amines to form amides, providing a pathway to different ester or amide derivatives.
-
Electrophilic Aromatic Substitution: The reactivity of the aromatic ring is governed by the interplay of its substituents. The amino group is a strong activating group, while the two chlorine atoms are deactivating. This makes further electrophilic substitution challenging but possible under specific conditions, with the position of attack directed by the existing groups.
Applications in Drug Discovery
Ethyl 5-amino-2,4-dichlorobenzoate is a valuable starting material for compounds with potential therapeutic applications. The dichlorinated benzene motif is present in numerous bioactive molecules, where the chlorine atoms can enhance metabolic stability or improve binding affinity to biological targets.
-
Scaffold for Inhibitors: The core structure is used to synthesize inhibitors for various enzymes. For instance, related dichlorobenzoic acid derivatives have been explored as potential antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase.[14]
-
Intermediate for Anticancer Agents: The aminobenzoate scaffold is a common feature in molecules designed as anticancer agents.[11][15] For example, it can be a precursor for thieno[2,3-d]pyrimidine derivatives, which have been investigated as dual topoisomerase-I/II inhibitors.[16] The development of targeted therapies against oncogenes like RAS often involves complex heterocyclic systems, for which this compound can serve as a foundational building block.[17]
Safety and Handling
Proper safety precautions are mandatory when handling Ethyl 5-amino-2,4-dichlorobenzoate.
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[18][19] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[19]
-
First-Aid Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][19]
Conclusion
Ethyl 5-amino-2,4-dichlorobenzoate is a synthetically valuable compound characterized by a rich and versatile chemical profile. Its well-defined physicochemical properties and predictable spectroscopic signatures make it a reliable intermediate for researchers. The multiple reactive sites on the molecule allow for a wide range of chemical transformations, positioning it as a strategic building block in the rational design and synthesis of novel compounds for the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in research and development.
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